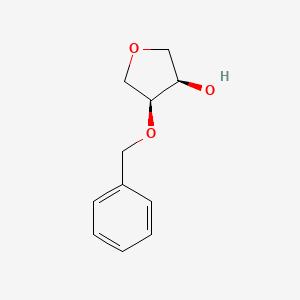

cis-4-(Benzyloxy)tetrahydrofuran-3-ol

Description

Significance of Substituted Tetrahydrofuran (B95107) Scaffolds in Target Molecule Synthesis

Substituted tetrahydrofuran rings are fundamental structural motifs found in a vast array of natural products and pharmacologically important molecules. nih.govresearchgate.net Their prevalence stems from the unique conformational properties and the chemical stability of the five-membered ether ring. This scaffold is a core component in many natural products, including lignans, polyether ionophores, and annonaceous acetogenins, which are known for their diverse and potent biological activities, such as antitumor, antimicrobial, antimalarial, and antiprotozoal properties. nih.govresearchgate.net

The significance of the THF scaffold extends to medicinal chemistry, where it is incorporated into the structures of numerous synthetic drugs. The U.S. Food and Drug Administration (FDA) has approved several drugs containing the tetrahydrofuran nucleus, highlighting its importance in the development of new therapeutic agents. nih.gov For instance, the antiviral drug Darunavir, used to treat HIV, features a bis-tetrahydrofuranyl ligand that plays a crucial role in its binding affinity to the HIV-1 protease active site. acs.orgacs.orgnottingham.ac.uk The ether oxygen within the THF ring can act as a hydrogen bond acceptor, mimicking interactions of peptide backbones and enhancing binding to biological targets. acs.org

The widespread presence and biological relevance of the tetrahydrofuran motif have made the development of efficient and stereoselective methods for its synthesis a major focus in the field of organic chemistry. nih.govsci-hub.st The ability to construct these rings with precise control over the orientation of substituents is critical for accessing specific biologically active isomers and for the total synthesis of complex natural products. sci-hub.st

Table 1: Examples of Natural Product Classes Containing the Tetrahydrofuran Scaffold

| Natural Product Class | Common Biological Activities |

| Annonaceous Acetogenins | Antitumor, Antimalarial, Antimicrobial, Antiprotozoal |

| Lignans | Antitumor, Antiviral |

| Polyether Ionophores | Antibiotic, Coccidiostatic |

| Polyketide Macrolides | Cytotoxic, Antifungal |

Strategic Utility of the Benzyloxy Group in Chemical Transformations

The benzyloxy group, often referred to as a benzyl (B1604629) ether (BnO-), is one of the most widely utilized protecting groups for hydroxyl functionalities in multistep organic synthesis. nih.govacs.org Its popularity is due to a combination of factors: ease of introduction, general stability under a wide range of reaction conditions, and the availability of reliable methods for its selective removal. nih.govresearchgate.net

Benzyl ethers are typically stable to acidic and basic conditions, as well as to many oxidizing and reducing agents, which allows for extensive chemical modifications on other parts of a molecule without affecting the protected alcohol. researchgate.net This robustness makes it an ideal "permanent" protecting group intended for removal in the later stages of a complex synthesis. nih.gov The most common method for introducing a benzyl group is the Williamson ether synthesis, which involves the reaction of an alcohol with a benzyl halide, such as benzyl bromide, in the presence of a base like sodium hydride. nih.gov

The strategic value of the benzyloxy group is most evident in its deprotection. The C-O bond of a benzyl ether is susceptible to cleavage by catalytic hydrogenolysis. sci-hub.stdatapdf.com This reaction is typically carried out using a palladium catalyst (e.g., palladium on carbon, Pd/C) under an atmosphere of hydrogen gas. datapdf.com The process is highly efficient and clean, yielding the deprotected alcohol and toluene (B28343) as the only byproduct. nih.gov This method is orthogonal to many other protecting groups, meaning the benzyl group can be removed without affecting other sensitive functionalities. acs.org

Alternative deprotection methods provide further strategic flexibility. Strong acids can cleave benzyl ethers, although this is less common due to the harsh conditions. nih.gov Oxidative cleavage is also possible, for instance, using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), particularly for substituted benzyl ethers like the p-methoxybenzyl (PMB) group. nih.govnih.gov

Table 2: Common Methods for Benzyl Ether Deprotection

| Method | Reagents | Key Advantages |

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, clean, high-yielding, and highly selective. sci-hub.stdatapdf.com |

| Strong Acid Cleavage | HBr, BCl₃ | Effective but limited by substrate sensitivity. nih.gov |

| Oxidative Cleavage | DDQ, CAN | Useful for electron-rich benzyl ethers (e.g., PMB). nih.govnih.gov |

| Dissolving Metal Reduction | Na, NH₃(l) | Alternative to hydrogenolysis, Birch conditions. researchgate.net |

Overview of Stereochemical Control in Five-Membered Ring Systems

Achieving stereochemical control in the synthesis of five-membered rings, such as substituted tetrahydrofurans, is a central challenge in organic synthesis. The conformational flexibility of the five-membered ring, which rapidly interconverts between envelope and half-chair conformations, makes predicting and controlling the stereochemical outcome of reactions difficult. harvard.edu The synthesis of a specific diastereomer, such as a cis-substituted tetrahydrofuran, requires carefully designed strategies that favor the formation of one stereoisomer over others. nih.gov

A variety of powerful methods have been developed to construct tetrahydrofuran rings with high levels of stereoselectivity. These strategies can be broadly categorized based on the key bond-forming step:

Intramolecular Nucleophilic Substitution: Classical approaches often rely on the intramolecular S_N2 cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. nih.gov The stereochemistry of the final product is directly determined by the pre-existing stereocenters in the acyclic starting material.

Cycloaddition and Annulation Reactions: [3+2] cycloaddition reactions are highly convergent methods that can form the five-membered ring and create multiple stereocenters in a single step. nih.gov These reactions offer a high degree of control over the relative stereochemistry of the newly formed centers.

Electrophilic Cyclization: The reaction of unsaturated alcohols, such as homoallylic alcohols, with an electrophile (e.g., iodine) can trigger an intramolecular cyclization to form a substituted tetrahydrofuran. The stereochemical outcome of these iodoetherification reactions can be highly selective. nottingham.ac.uk

Radical Cyclization: Intramolecular cyclization of radicals generated from precursors like epoxides or bromoalkenes provides another pathway to substituted tetrahydrofurans. acs.org While radical reactions can sometimes be less stereoselective, modern methods using transition-metal catalysts have enabled the synthesis of specific diastereomers. acs.org

The relative stereochemistry of substituents on the tetrahydrofuran ring (e.g., cis vs. trans) is often dictated by the transition state geometry of the ring-closing step. For instance, in intramolecular cyclizations, chair-like transition state models are often invoked to explain the preferential formation of one diastereomer. datapdf.com Factors such as steric hindrance, chelation control, and the geometry of the starting material (e.g., E vs. Z alkene) play crucial roles in directing the stereochemical outcome. datapdf.comnih.gov The development of catalytic asymmetric methods has further expanded the ability to synthesize enantiomerically pure substituted tetrahydrofurans.

Table 3: Key Strategies for Stereoselective Tetrahydrofuran Synthesis

| Synthetic Strategy | Description | Stereochemical Control Elements |

| Intramolecular S_N2 Cyclization | Cyclization of a hydroxy-alkyl halide or sulfonate. nih.gov | Pre-existing stereocenters in the acyclic precursor. |

| [3+2] Cycloaddition/Annulation | Convergent reaction between a three-atom and a two-atom component. nih.gov | Reaction mechanism, catalyst, and substrate geometry. |

| Electrophilic Cyclization | Intramolecular attack of a hydroxyl group onto an activated double bond. nottingham.ac.uk | Alkene geometry, nature of the electrophile, steric effects. |

| Radical Cyclization | Intramolecular addition of a radical to a double or triple bond. acs.org | Transition state geometry, catalyst control. |

| Palladium-Catalyzed Cyclization | Reactions of unsaturated alcohols with aryl or vinyl halides. nih.gov | Catalyst, ligand, and substrate steric/electronic properties. |

Structure

3D Structure

Properties

IUPAC Name |

(3R,4S)-4-phenylmethoxyoxolan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c12-10-7-13-8-11(10)14-6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2/t10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNVLHINATFTNQV-MNOVXSKESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Cis 4 Benzyloxy Tetrahydrofuran 3 Ol and Analogous Structures

Chiral Pool Synthesis Approaches

Chiral pool synthesis leverages readily available, enantiomerically pure natural products as starting materials. This approach offers an efficient pathway to complex chiral molecules by utilizing pre-existing stereocenters.

Derivations from Carbohydrate Precursors (e.g., 1,4-Anhydroerythritol)

Carbohydrates represent a rich source of chiral starting materials for the synthesis of tetrahydrofuran (B95107) derivatives. One such precursor is 1,4-Anhydroerythritol, which possesses the core tetrahydrofuran ring with the desired cis-relationship between the hydroxyl groups at positions 3 and 4. The synthesis of cis-4-(Benzyloxy)tetrahydrofuran-3-ol from 1,4-Anhydroerythritol involves a selective protection strategy.

The synthetic sequence typically begins with the protection of one of the two hydroxyl groups of 1,4-Anhydroerythritol. A common strategy is to employ a protecting group that can be selectively introduced, such as a silyl (B83357) ether or an acetal (B89532). Following the protection of one hydroxyl group, the remaining free hydroxyl group can be benzylated using benzyl (B1604629) bromide (BnBr) in the presence of a base like sodium hydride (NaH). The final step involves the deprotection of the first hydroxyl group to yield the target molecule. The key to this approach is the ability to differentiate between the two hydroxyl groups of the starting material.

| Starting Material | Key Steps | Reagents | Outcome |

| 1,4-Anhydroerythritol | 1. Selective Protection | e.g., TBDMSCl, Imidazole | Mono-protected diol |

| 2. Benzylation | BnBr, NaH | Benzylated intermediate | |

| 3. Deprotection | e.g., TBAF | This compound |

Utilization of Chiral Aldehydes (e.g., S-2,3-O-Isopropylideneglyceraldehyde)

Chiral aldehydes, such as (S)-2,3-O-Isopropylideneglyceraldehyde, are versatile building blocks in organic synthesis. Their use in the preparation of substituted tetrahydrofurans allows for the controlled introduction of stereocenters. The synthesis of analogs of this compound from this chiral aldehyde often involves a multi-step sequence that constructs the tetrahydrofuran ring.

A general approach involves the reaction of the aldehyde with a suitable nucleophile to elongate the carbon chain, followed by a series of transformations to form the five-membered ring. For instance, a Wittig-type reaction or an aldol (B89426) addition can be employed to introduce the necessary carbon atoms. Subsequent steps would involve diastereoselective reduction of a ketone and an intramolecular cyclization, often via an SN2 reaction, to furnish the tetrahydrofuran ring with the desired cis-stereochemistry. The benzyloxy group can be introduced at an appropriate stage of the synthesis.

Asymmetric Synthesis Strategies

Asymmetric synthesis provides a powerful alternative to the chiral pool approach, allowing for the creation of chiral molecules from achiral or racemic precursors through the use of chiral catalysts or auxiliaries.

Enantioselective Reductions and Derivatizations

The enantioselective reduction of a prochiral ketone precursor, 4-(benzyloxy)tetrahydrofuran-3-one, is a direct and efficient method to obtain the desired chiral alcohol. This transformation can be achieved using various chiral reducing agents or catalytic systems.

Biocatalysis, employing enzymes such as ketoreductases (KREDs), has emerged as a powerful tool for such reductions. These enzymes can exhibit high enantioselectivity, leading to the desired (3R,4S)- or (3S,4R)-enantiomer with high enantiomeric excess (ee). The reaction typically involves the use of a cofactor, such as NADPH, which can be regenerated in situ. For example, the reduction of a similar ketone, tetrahydrothiophene-3-one, has been achieved with high enantioselectivity using an evolved ketoreductase, demonstrating the potential of this approach. chinayyhg.com

| Substrate | Catalyst/Reagent | Outcome | Key Features |

| 4-(Benzyloxy)tetrahydrofuran-3-one | Chiral Reducing Agent (e.g., CBS reagent) | Enantioenriched this compound | Stoichiometric or catalytic |

| 4-(Benzyloxy)tetrahydrofuran-3-one | Ketoreductase (KRED) | (3R,4S)- or (3S,4R)-4-(Benzyloxy)tetrahydrofuran-3-ol | High enantioselectivity, mild conditions |

Diastereoselective Conversions to Tetrahydrofuran Systems

Diastereoselective reactions are crucial for controlling the relative stereochemistry of multiple stereocenters in a molecule. The synthesis of cis-3,4-disubstituted tetrahydrofurans often relies on substrate-controlled or reagent-controlled diastereoselective methods.

One common strategy involves the cyclization of an acyclic precursor where the stereocenters are set in a predictable manner. For example, an intramolecular oxy-Michael addition or a Prins-type cyclization can be employed to construct the tetrahydrofuran ring with a high degree of diastereoselectivity. The stereochemical outcome is often dictated by the conformation of the transition state, which can be influenced by the nature of the substituents and the reaction conditions.

Kinetic Resolution Techniques for Precursors

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture. This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the unreacted enantiomer and the formation of an enantioenriched product.

A particularly effective precursor for the synthesis of this compound is racemic cis-4-benzyloxy-2,3-epoxybutanol. The enzymatic kinetic resolution of this epoxide has been successfully demonstrated using lipases. Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), can selectively acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. This method provides access to both enantiomers of the precursor, which can then be converted to the corresponding enantiomers of the target molecule. fluorochem.co.uk

The efficiency of a kinetic resolution is often described by the enantiomeric ratio (E), which is a measure of the selectivity of the enzyme for one enantiomer over the other.

| Racemic Substrate | Enzyme | Acyl Donor | Outcome |

| cis-4-Benzyloxy-2,3-epoxybutanol | Lipase (e.g., CAL-B) | Vinyl acetate | Enantioenriched alcohol and enantioenriched acetate |

Tetrahydrofuran Ring-Forming Reactions

The formation of the tetrahydrofuran ring is the cornerstone of synthesizing this compound. Several strategies have been devised, each with its own advantages in controlling regioselectivity and stereoselectivity.

Intramolecular cyclization of acyclic precursors is a fundamental and widely employed strategy for the synthesis of substituted tetrahydrofurans. nih.gov These reactions typically involve a nucleophilic attack from a hydroxyl group onto an electrophilic carbon center within the same molecule, leading to the formation of the five-membered ring.

Key approaches include:

Intramolecular S(_N)2 and S(_N)1 Reactions: Classical methods for forming cyclic ethers involve the intramolecular S(_N)2 reaction between a hydroxyl group and a tethered leaving group, such as a halide or sulfonate. nih.gov

Additions to Epoxides: The intramolecular addition of alcohols to epoxides, a method first described by Kishi, is frequently used in the synthesis of complex molecules containing tetrahydrofuran rings. nih.gov

Oxidative Cyclization: Oxidative cyclization of γ-hydroxy alkenes and polyenes is another powerful tool for constructing tetrahydrofurans. nih.gov

The stereochemical outcome of these cyclizations is often dictated by the stereocenters already present in the acyclic precursor. For instance, palladium-catalyzed oxidative cyclization of certain alkenols can proceed with high diastereoselectivity. acs.org The choice of reagents and reaction conditions is crucial for achieving the desired stereochemistry. For example, heating readily available chloropolyols in water offers a concise and stereoselective route to functionalized tetrahydrofuranols, avoiding the need for complex protecting group strategies. organic-chemistry.org

| Cyclization Strategy | Key Features | Stereocontrol | Example Precursor Type |

|---|---|---|---|

| Intramolecular SN2 | Reaction between a hydroxyl group and a tethered leaving group. nih.gov | Dependent on existing stereocenters in the precursor. nih.gov | Acyclic polyol with a terminal sulfonate or halide. |

| Intramolecular Epoxide Opening | Nucleophilic attack of a hydroxyl group on an epoxide within the same molecule. nih.gov | Generally high, following Baldwin's rules. | γ,δ-Epoxy alcohol. |

| Oxidative Cyclization | Formation of the ring via oxidation of an unsaturated alcohol. nih.gov | Can be highly diastereoselective depending on the catalyst and substrate. acs.org | γ-Hydroxy alkene. |

| Halocyclization | Electrophilic cyclization initiated by a halogen source. | Often proceeds with good to excellent diastereoselectivity. | Homoallylic alcohol. |

The Nef reaction provides an indirect route to tetrahydrofuran synthesis by converting a primary or secondary nitroalkane into a carbonyl compound, which can then undergo cyclization. researchgate.netwikipedia.org The classic Nef reaction involves the hydrolysis of a nitronate salt under strongly acidic conditions. wikipedia.orgorganic-chemistry.org

The general mechanism involves:

Deprotonation of the nitroalkane to form a nitronate salt. wikipedia.org

Protonation of the salt to yield a nitronic acid. wikipedia.org

Further protonation and subsequent nucleophilic attack by water. wikipedia.org

Rearrangement and elimination to produce the carbonyl compound and nitrous oxide. wikipedia.org

In the context of synthesizing tetrahydrofuran derivatives, a precursor containing a nitro group can be designed. After the Nef reaction transforms the nitro group into an aldehyde or ketone, an intramolecular reaction, such as an aldol condensation or acetal formation, can lead to the formation of the tetrahydrofuran ring. For example, a Michael addition of a nitroalkane to an α,β-unsaturated ester can produce a γ-nitro ester, which can then be converted to a γ-keto ester via the Nef reaction, setting the stage for cyclization.

Modern variations of the Nef reaction utilize different reagents to achieve the conversion under milder conditions, including oxidative or reductive methods. wikipedia.orgorganic-chemistry.org For instance, treatment with titanium(III) chloride can reductively convert the nitro group to an imine, which is then hydrolyzed to the carbonyl. wikipedia.org

Debenzylative cycloetherification (DBCE) is a powerful and stereoselective strategy for constructing complex tetrahydrofuran moieties. nih.govresearchgate.net This reaction involves the intramolecular attack of a benzyl ether's oxygen atom onto an electrophilic carbon, with the concurrent loss of the benzyl group. nih.gov A key advantage of this method is that it often proceeds with high regio- and stereoselectivity without the need for extensive protecting group manipulation. nih.govresearchgate.net

The mechanism typically proceeds via an S(_N)2 pathway, where the oxygen of a benzyl ether acts as an internal nucleophile, attacking a carbon atom that bears a good leaving group (e.g., a mesylate or tosylate). nih.gov This results in the formation of an intermediate oxonium ion. A subsequent nucleophilic attack by an external anion (such as bromide) on the benzylic carbon cleaves the benzyl group and yields the final cyclized product. nih.gov

This methodology has been successfully applied to carbohydrate-derived precursors, where the inherent stereochemistry of the starting material directs the formation of stereodefined hydroxylated tetrahydrofurans. researchgate.netacs.org The reaction can be performed under mild, room-temperature conditions, making it suitable for substrates with sensitive functional groups. nih.govacs.org The stereochemical outcome is often predictable, with inversion of configuration at the electrophilic center, consistent with an S(_N)2 mechanism. rsc.org

Lewis acid-catalyzed rearrangements of vinyl acetals, particularly those derived from 4,5-dihydro-1,3-dioxepines, offer a highly stereoselective route to 2,3-disubstituted tetrahydrofurans. acs.orgnih.govnih.gov This method allows for the controlled formation of either cis or trans isomers depending on the reaction temperature. acs.orgnih.gov

Typically, rearrangements conducted at lower temperatures (e.g., -78 °C) under kinetic control favor the formation of cis-2,3-disubstituted tetrahydrofuran carbaldehydes. nih.gov At higher temperatures, the thermodynamically more stable trans isomers are predominantly formed. nih.gov The reaction proceeds through an oxocarbenium ion intermediate. The stereoselectivity arises from the facial selectivity of the enolate attack on this intermediate. nih.gov

The required vinyl acetal substrates can be synthesized from bis(allyloxy)methyl derivatives through ring-closing metathesis followed by olefin isomerization. acs.orgnih.gov This rearrangement has proven valuable in the synthesis of complex molecules, including key structural elements of pharmaceuticals. acs.orgnih.gov

Key Transformations and Protecting Group Manipulations

The synthesis of this compound also relies on key chemical transformations and the strategic use of protecting groups to install the desired functionality with the correct stereochemistry.

Stannylation, the introduction of a trialkyltin group, followed by alkylation is a versatile method for forming carbon-carbon and carbon-oxygen bonds. In the context of tetrahydrofuran synthesis, a hydroxyl group on a pre-formed ring can be converted into a stannyl (B1234572) ether. This stannylated intermediate can then be reacted with an alkylating agent, such as benzyl bromide, to introduce the benzyl ether moiety.

The Williamson ether synthesis is a classic method for forming ethers, and its principles apply here. organic-chemistry.org An alcohol is first deprotonated with a base to form an alkoxide, which then acts as a nucleophile and attacks an electrophilic carbon, such as the benzylic carbon of benzyl bromide. ias.ac.in The use of a stannyl ether can sometimes offer advantages in terms of reactivity and selectivity, particularly in complex molecules with multiple reactive sites.

Palladium-Catalyzed Hydrogenolysis for Benzyloxy Group Removal

Palladium-catalyzed hydrogenolysis is a powerful and widely utilized method for the deprotection of benzyl ethers to reveal the corresponding alcohols. This transformation is typically clean, high-yielding, and proceeds under mild conditions, making it a favored strategy in complex total syntheses. researchgate.netcopernicus.org The reaction involves the use of a palladium catalyst, commonly supported on activated carbon (Pd/C), and a hydrogen source, such as hydrogen gas (H₂), to cleave the benzylic C-O bond.

While direct palladium-catalyzed hydrogenolysis is primarily a deprotection strategy, it is a crucial final step in synthetic sequences where a benzyl group is used to protect a hydroxyl functional group during the construction of the tetrahydrofuran ring. For instance, a precursor molecule containing a benzyloxy group at the C-4 position can be carried through several synthetic steps before the benzyl group is selectively removed to yield the target alcohol. The efficiency of this debenzylation can be influenced by the catalyst type, solvent, and the presence of other functional groups. researchgate.net

Table 1: Representative Conditions for Palladium-Catalyzed Debenzylation

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Reference |

| 10% Pd/C | H₂ | Ethanol | Room Temp | 1 | researchgate.net |

| 5% Pd/C | H₂ | Methanol | 25 | 1 | General Procedure |

| Pd(OH)₂/C | H₂ | Ethyl Acetate | Room Temp | 1-4 | researchgate.net |

Note: This table represents typical conditions for benzyloxy group removal and may require optimization for specific substrates.

Lewis Acid-Mediated Reactions (e.g., Rhenium(V) Catalysis, Tin(IV) Chloride)

Lewis acid-mediated reactions offer a versatile approach to the stereoselective synthesis of tetrahydrofuran rings through various cyclization and rearrangement pathways. These reactions can control the stereochemical outcome, leading to the desired cis or trans isomers.

Rhenium(V) Catalysis: Rhenium(V) complexes have emerged as effective catalysts for a range of organic transformations, including the synthesis of functionalized furanoside systems. nih.gov These catalysts can promote the formation of oxocarbenium ion intermediates from suitable acyclic or heterocyclic precursors, which can then undergo nucleophilic attack to form the tetrahydrofuran ring with high stereocontrol. The stereoselectivity is often dictated by the catalyst and the substrate's existing stereocenters, enabling the synthesis of specific diastereomers. nih.gov

Tin(IV) Chloride: Tin(IV) chloride (SnCl₄) is a strong Lewis acid frequently employed to promote nucleophilic additions, pericyclic reactions, and cationic rearrangements. researchgate.net In the context of tetrahydrofuran synthesis, SnCl₄ can catalyze the [3+2] cycloaddition of allylsilanes with α-keto esters to afford tetrahydrofuran derivatives with a high degree of diastereoselectivity. researchgate.net The reaction conditions, particularly temperature, can influence the stereochemical outcome, allowing for the selective formation of either cis or trans products.

For the synthesis of this compound analogues, a strategy involving the Lewis acid-catalyzed rearrangement of a suitably substituted precursor, such as a dihydro-1,3-dioxepine, can be employed. Lower reaction temperatures in these rearrangements often favor the formation of the kinetically controlled cis-2,3-disubstituted tetrahydrofuran product.

Table 2: Lewis Acid-Mediated Synthesis of Tetrahydrofuran Derivatives

| Lewis Acid | Reactants | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| Rhenium(V) oxo-complex | Furanoside precursor and nucleophile | Dichloromethane | Room Temp | High | High | nih.gov |

| Tin(IV) Chloride | Allylsilane and α-keto ester | Dichloromethane | -78 | Good | High (cis favored at low temp) | researchgate.net |

Organometallic Reagent Applications (e.g., Grignard Reagents, Phenyllithium)

Organometallic reagents, such as Grignard reagents and phenyllithium, are potent nucleophiles widely used for the formation of carbon-carbon bonds. Their application in the synthesis of this compound often involves the addition to a carbonyl group or the opening of an epoxide ring in a precursor molecule.

Grignard Reagents: Grignard reagents (RMgX) are highly reactive organomagnesium halides that readily add to aldehydes, ketones, and esters. researchgate.net In a synthetic route towards the target molecule, a Grignard reagent could be used to introduce a substituent at a specific position of a tetrahydrofuran precursor containing a carbonyl group. The stereochemical outcome of such an addition can be influenced by the steric hindrance of both the Grignard reagent and the substrate.

Phenyllithium: Phenyllithium (PhLi) is another powerful organometallic reagent that can act as a strong nucleophile. It can be used in reactions analogous to those of Grignard reagents, such as addition to carbonyls and epoxide opening. The choice between a Grignard reagent and an organolithium reagent can sometimes influence the reactivity and selectivity of the reaction.

Table 3: Application of Organometallic Reagents in Tetrahydrofuran Synthesis

| Organometallic Reagent | Substrate Type | Reaction Type | Product | Reference |

| Phenylmagnesium bromide | Tetrahydrofuran-3-one derivative | Nucleophilic Addition | Substituted tetrahydrofuran-3-ol | General Principle |

| Phenyllithium | Benzyloxy-substituted epoxide | Epoxide Ring Opening | Benzyloxy-substituted alcohol | General Principle |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and time savings. The development of one-pot procedures for the synthesis of complex molecules like this compound is a key area of research in modern organic chemistry.

A potential one-pot strategy for the synthesis of the target molecule could involve a domino reaction sequence. For example, a starting material like a protected glycidol (B123203) derivative could undergo a series of transformations, such as epoxide opening, cyclization, and functional group manipulation, all within the same pot, to yield the desired tetrahydrofuranol. Catalyst-free and microwave-assisted conditions are also being explored to develop more environmentally friendly and efficient one-pot syntheses of related heterocyclic compounds. rsc.orgresearchgate.netresearchgate.net

While specific one-pot syntheses for this compound are not extensively documented in readily available literature, the principles of one-pot reactions are being applied to the synthesis of various substituted tetrahydrofuran derivatives, indicating the potential for future development in this area.

Stereochemical Control and Analysis in Cis 4 Benzyloxy Tetrahydrofuran 3 Ol Synthesis

Strategies for Achieving cis-Diastereoselectivity

Achieving the cis-relationship between the substituents at the C3 and C4 positions of the tetrahydrofuran (B95107) ring is a primary challenge in the synthesis of cis-4-(benzyloxy)tetrahydrofuran-3-ol. Various synthetic strategies have been developed to favor the formation of cis-diastereomers in substituted tetrahydrofurans.

One effective strategy involves the oxidative cyclization of 1,5-dienes . For instance, the permanganate-mediated oxidative cyclization of 1,5-diene precursors has been shown to produce cis-2,5-disubstituted tetrahydrofuran diols with high diastereoselectivity. researchgate.net Ruthenium-catalyzed oxidative cyclization is another powerful method, yielding cis-2,5-disubstituted tetrahydrofurans with diastereomeric ratios often exceeding 95:5. researchgate.net

Another approach is the acid-catalyzed cyclization of 5-alkene-1,2,4-triol derivatives . This method has been successfully employed to prepare 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans with good selectivity. researchgate.net The stereochemical outcome is rationalized by a model involving complete ionization at the allylic position, which favors the formation of the cis-product. researchgate.net

Intramolecular allylation strategies employing allylsilanes also provide a route to cis-disubstituted tetrahydrofurans. A Brønsted acid-mediated intramolecular allylation involving an allylsilane and an aldehyde can be a key step in the stereoselective synthesis of 3,4-disubstituted tetrahydrofurans. nih.gov

Furthermore, the cycloetherification of halohydrins can be controlled to yield cis-disubstituted products. For example, treatment of certain epoxides with magnesium iodide can generate a halohydrin intermediate that undergoes cycloetherification to afford 2,3-cis-disubstituted tetrahydrofurans. nih.gov

A summary of strategies leading to cis-diastereoselectivity is presented below:

| Strategy | Key Features | Typical Diastereomeric Ratio (cis:trans) |

| Ruthenium-catalyzed Oxidative Cyclization of 1,5-dienes | High yields and excellent diastereoselectivity. researchgate.net | >95:5 researchgate.net |

| Acid-catalyzed Cyclization of 5-alkene-1,2,4-triols | Good selectivity based on allylic ionization control. researchgate.net | Good selectivity reported researchgate.net |

| Intramolecular Allylation with Allylsilanes | Brønsted acid mediation is key. nih.gov | Diastereoselective nih.gov |

| Cycloetherification of Halohydrins | Mediated by salts like MgI2. nih.gov | e.g., 85:15 nih.gov |

Enantiomeric Excess and Diastereomeric Ratio Control in Synthetic Pathways

Controlling both the relative (cis vs. trans) and absolute (R vs. S) stereochemistry is crucial for obtaining enantiomerically pure this compound. This is achieved by employing chiral auxiliaries, catalysts, or reagents in the synthetic pathway.

Chiral auxiliaries have been successfully used to induce facial selectivity during cyclization reactions. For example, in the permanganate-mediated oxidative cyclization of 1,5-dienes, chiral auxiliaries such as (2R)-10,2-camphorsultam, (S)-4-benzyloxazolidin-2-one, and (–)-8-phenylmenthol have been employed to furnish the desired tetrahydrofuran product as a single isolated diastereoisomer. researchgate.net

Enantioselective catalysis offers an efficient way to control stereochemistry. Chemoenzymatic methods, for instance, can be used to generate enantiomerically enriched 3-hydroxytetrahydrofuran (B147095) derivatives. ucc.ie This can involve the stereoselective reduction of a precursor furanone, followed by a lipase-mediated kinetic resolution to separate the enantiomers. ucc.ie Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones, using a P-chiral bisphosphine ligand like DI-BIDIME, has been reported to produce chiral tetrahydrofurans with excellent enantioselectivity (>99:1 er). rsc.org

The choice of reagents and reaction conditions can also significantly influence the diastereomeric ratio. In Lewis acid-mediated ring contractions of 4,5-dihydro-1,3-dioxepins to form 2,3,4-trisubstituted tetrahydrofurans, the choice of Lewis acid can dictate the stereochemical outcome. For example, using (iPrO)2TiCl2 as the Lewis acid can lead to one diastereomer with a 30:1 dr, while using TBSOTf can afford a different diastereomer with a 13:1 dr. nih.gov

Impact of Starting Material Chirality on Product Stereochemistry

The use of chiral starting materials, often derived from the "chiral pool," is a common and effective strategy to ensure the desired absolute stereochemistry in the final product. The inherent chirality of the starting material is transferred through the synthetic sequence to the target molecule.

Another example is the use of chiral cis-diols produced from the microbial oxidation of bromobenzene . These diols can serve as the starting point for the stereoselective synthesis of 3-oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans. researchgate.net The well-defined stereochemistry of the diol is carried through the subsequent reaction steps to define the stereocenters in the final tetrahydrofuran product. researchgate.net

The following table illustrates the transfer of chirality from starting material to product:

| Chiral Starting Material | Synthetic Approach | Resulting Chiral Product |

| Enantiomeric Lactone Carboxylic Acids | Reduction and cyclization | Chiral enantioenriched 2,2-disubstituted tetrahydrofurans researchgate.netresearchgate.net |

| Microbial-derived cis-diols | Multi-step synthesis including cyclization | 3-Oxygenated-cis-dialkyl-2,5-substituted tetrahydrofurans researchgate.net |

Stereodivergent Synthetic Approaches to Related Tetrahydrofuran Isomers

Stereodivergent synthesis allows for the selective formation of any desired stereoisomer of a molecule from a common precursor or set of reagents. This is particularly valuable for creating libraries of stereoisomers for biological screening or for accessing less stable isomers.

As mentioned previously, the choice of Lewis acid in the rearrangement of 4,5-dihydro-1,3-dioxepins can lead to different diastereomers of 2,3,4-trisubstituted tetrahydrofurans. nih.gov This demonstrates a reagent-controlled stereodivergent approach.

In some cases, the stereochemical outcome can be influenced by the reaction conditions. For example, in the formation of 2-vinyl-3-hydroxytetrahydrofurans from γ-alkoxyallylstannanes, either product stereoisomer can be obtained with good selectivity by choosing the appropriate reaction conditions. nih.gov

Furthermore, synthetic investigations have shown that cis-2,5-disubstituted tetrahydrofuran diols can be successfully transformed into the corresponding trans-tetrahydrofuran compounds, demonstrating a stereodivergent pathway from a cis-precursor to a trans-product. researchgate.net

Role As a Strategic Synthetic Intermediate for Complex Molecules

Precursor in Atmospheric Chemistry Research

The study of atmospheric chemistry often requires the synthesis of authentic standards of compounds formed during the atmospheric oxidation of volatile organic compounds like isoprene (B109036). cis-4-(Benzyloxy)tetrahydrofuran-3-ol has proven to be a key precursor in the laboratory synthesis of important isoprene oxidation products, enabling researchers to better understand their formation and impact on atmospheric processes.

Synthesis of Isoprene Epoxydiol (IEPOX) Isomers

Isoprene epoxydiols (IEPOX) are crucial gas-phase intermediates in the atmospheric oxidation of isoprene. While this compound is not a direct precursor to all IEPOX isomers, its utility is demonstrated in synthetic pathways that aim to produce various atmospheric chemistry standards. For instance, it is a key intermediate in a multi-step synthesis of the rearrangement products of IEPOX, which are themselves important for studying secondary organic aerosol (SOA) formation. The synthesis of IEPOX isomers is critical for research into their role as precursors to SOA, which has significant impacts on air quality and climate.

Formation of Rearrangement Products (e.g., cis- and trans-3-Methyl-3,4-dihydroxytetrahydrofuran)

A significant application of this compound is in the unambiguous synthesis of cis- and trans-3-Methyl-3,4-dihydroxytetrahydrofuran. copernicus.org These compounds are known rearrangement products of IEPOX that form in the atmosphere, particularly in the presence of acidic aerosols. The availability of these standards is essential for investigating the mechanisms of isoprene atmospheric oxidation and subsequent aerosol formation.

The synthesis involves the conversion of this compound into a mesylate, followed by methylation and subsequent debenzylation to yield the target 3-methyl-3,4-dihydroxytetrahydrofuran isomers. This synthetic route provides pure samples of both the cis and trans isomers, which is crucial for detailed laboratory studies.

Table 1: Synthesis of cis- and trans-3-Methyl-3,4-dihydroxytetrahydrofuran

| Step | Reagent/Condition | Intermediate/Product |

|---|---|---|

| 1 | Mesyl chloride, triethylamine, dichloromethane | 4-(Benzyloxy)tetrahydrofuran-3-yl methanesulfonate |

| 2 | Methylmagnesium bromide, copper(I) iodide, tetrahydrofuran (B95107) | 4-(Benzyloxy)-3-methyltetrahydrofuran |

| 3 | Hydrogen, palladium on carbon, ethanol | cis- and trans-3-Methyl-3,4-dihydroxytetrahydrofuran |

Building Block for Bioactive Tetrahydrofuran Derivatives

The tetrahydrofuran motif is a core structural feature in a wide array of biologically active molecules. The specific stereochemistry and functionality of this compound make it a potentially attractive starting material for the synthesis of various complex and bioactive tetrahydrofuran derivatives.

Intermediate for HIV Protease Inhibitor Core Structures (e.g., Hexahydrofuro[2,3-b]furan-3-ol)

Hexahydrofuro[2,3-b]furan-3-ol is a key structural component of several potent HIV protease inhibitors, including darunavir. google.com While numerous synthetic routes to this bicyclic core structure have been developed, a direct synthetic pathway starting from this compound is not explicitly detailed in the prominent literature. google.com The established syntheses of Hexahydrofuro[2,3-b]furan-3-ol often commence from different starting materials, such as 2,3-dihydrofuran (B140613) or various chiral pool precursors. google.com These methods employ strategies like catalytic condensation, enzymatic resolution, and multi-step sequences involving cyclization and reduction reactions.

Synthesis of Chiral Furanoside and Nucleoside Analogues

Chiral furanosides and nucleoside analogues are significant classes of compounds with a broad spectrum of biological activities, including antiviral and anticancer properties. nih.gov The tetrahydrofuran ring of this compound, with its defined stereochemistry, presents a logical starting point for the synthesis of such analogues. However, specific examples detailing the use of this compound as a direct precursor for the synthesis of chiral furanosides and nucleoside analogues are not extensively reported in the reviewed scientific literature. General synthetic strategies towards these targets often involve the modification of carbohydrates or de novo ring construction. nih.govnih.govresearchgate.net

Formation of Other Complex Polyoxygenated Ring Systems

The development of synthetic methodologies for constructing complex polyoxygenated ring systems, including various substituted tetrahydrofurans, is an active area of chemical research. organic-chemistry.orgnih.gov These structures are prevalent in many natural products with interesting biological profiles. While the structure of this compound makes it a plausible building block for such syntheses, the existing literature does not provide widespread examples of its direct application in the formation of other complex polyoxygenated ring systems beyond those mentioned in the context of atmospheric chemistry research. The synthesis of such complex molecules often relies on a variety of other strategies, including cycloadditions, ring-closing metathesis, and intramolecular cyclizations of acyclic precursors. organic-chemistry.orgnih.gov

Derivatization Strategies for Functional Group Introduction

The synthetic utility of this compound is profoundly enhanced by the selective manipulation of its hydroxyl group and the tetrahydrofuran ring. These modifications allow for the introduction of a wide variety of functional groups, paving the way for the construction of more complex molecular frameworks.

The secondary hydroxyl group at the C-3 position of this compound is a prime site for functionalization. Its reactivity can be harnessed to introduce a range of substituents through well-established chemical transformations.

Oxidation: A key transformation of the hydroxyl group is its oxidation to a ketone. The oxidation of this compound yields 4-(benzyloxy)dihydrofuran-3(2H)-one. This transformation is typically achieved using a variety of oxidizing agents. The resulting ketone is a valuable intermediate, as the newly introduced carbonyl group can serve as an electrophilic site for a plethora of subsequent reactions, including nucleophilic additions and reductions, thereby enabling the introduction of new stereocenters with high levels of control.

| Reaction | Reagent/Conditions | Product | Significance |

| Oxidation | Swern oxidation, Dess-Martin periodinane, PCC | 4-(benzyloxy)dihydrofuran-3(2H)-one | Introduces a carbonyl group for further functionalization. |

Esterification: The hydroxyl group can be readily converted into an ester functionality through reaction with carboxylic acids, acid chlorides, or acid anhydrides. This esterification not only serves as a protecting group strategy but also allows for the introduction of diverse acyl groups that can influence the molecule's physical and biological properties. The reactivity in esterification is influenced by steric hindrance around the secondary alcohol.

| Reaction | Reagent/Conditions | Product | Significance |

| Esterification | Acyl chloride, pyridine; Carboxylic acid, DCC, DMAP | cis-3-Acyloxy-4-(benzyloxy)tetrahydrofuran | Protection of the hydroxyl group; introduction of various functional moieties. |

Etherification: Formation of an ether linkage at the C-3 position is another important derivatization strategy. This can be accomplished through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This modification can introduce a variety of alkyl or aryl groups, further expanding the molecular diversity accessible from this chiral building block.

| Reaction | Reagent/Conditions | Product | Significance |

| Etherification | NaH, then R-X (e.g., MeI, BnBr) | cis-3-Alkoxy-4-(benzyloxy)tetrahydrofuran | Introduction of stable ether linkages for further synthetic manipulations. |

Beyond the modification of the hydroxyl group, the tetrahydrofuran ring itself can undergo transformations that significantly alter the molecular scaffold, providing access to acyclic or differently substituted cyclic systems.

Ring-Opening Reactions: The ether linkage of the tetrahydrofuran ring can be cleaved under specific conditions, leading to the formation of acyclic derivatives. This ring-opening can be initiated by strong acids or Lewis acids, often in the presence of a nucleophile. The regioselectivity of the ring-opening is influenced by the electronic and steric nature of the substituents on the ring. For instance, the benzyloxy group at the C-4 position can influence the stability of potential carbocation intermediates, thereby directing the outcome of the reaction.

| Reaction | Reagent/Conditions | Potential Products | Significance |

| Acid-catalyzed Ring Opening | HBr, heat | Differentiated diol derivatives | Access to acyclic chiral building blocks. |

Substitution and Elimination Reactions: By converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate, nucleophilic substitution reactions can be facilitated at the C-3 position. This allows for the introduction of a wide range of nucleophiles, including azides, halides, and cyanides, with inversion of stereochemistry. Furthermore, under appropriate basic conditions, these derivatives can undergo elimination reactions to introduce a double bond within the five-membered ring, leading to the formation of dihydrofuran derivatives. These unsaturated intermediates are valuable for further functionalization through reactions such as dihydroxylation, epoxidation, and conjugate additions.

| Reaction | Reagent/Conditions | Product | Significance |

| Nucleophilic Substitution (via tosylate/mesylate) | NaN3, DMF | trans-3-Azido-4-(benzyloxy)tetrahydrofuran | Introduction of nitrogen-containing functionalities. |

| Elimination (via tosylate/mesylate) | DBU, heat | 4-(Benzyloxy)-2,3-dihydrofuran | Formation of an unsaturated ring for further elaboration. |

The strategic application of these derivatization strategies on this compound underscores its importance as a versatile chiral intermediate in the synthesis of complex and biologically significant molecules, particularly in the field of nucleoside analogues and other natural products.

Theoretical and Mechanistic Investigations of Cis 4 Benzyloxy Tetrahydrofuran 3 Ol Chemistry

Computational Studies on Reaction Pathways and Selectivity

Computational studies provide invaluable insights into the factors controlling the stereochemical outcomes of reactions leading to substituted tetrahydrofurans. By modeling the energies of intermediates and transition states, it is possible to predict and rationalize the observed product distributions.

Density Functional Theory (DFT) calculations are instrumental in predicting the stereochemical outcomes of reactions forming 3,4-disubstituted tetrahydrofurans. These calculations can map the potential energy surface of a reaction, identifying the lowest energy pathways that lead to specific stereoisomers. For the formation of a cis-3,4-substituted tetrahydrofuran (B95107), computational models often focus on the key bond-forming steps that establish the relative stereochemistry.

In analogous systems, such as the synthesis of 2,3-disubstituted tetrahydrofurans via oxonium-Prins cyclization, DFT calculations have been used to support a stepwise pathway. imperial.ac.uk These studies reveal that the preference for a cis or trans product is determined by the relative energies of the corresponding transition states. For a molecule like cis-4-(benzyloxy)tetrahydrofuran-3-ol, DFT models would typically be employed to compare the transition states leading to the cis and trans diastereomers. The calculations would account for steric and stereoelectronic effects imparted by the benzyloxy and hydroxyl substituents. For instance, in the cyclization of an acyclic precursor, the calculations would model the approach of the nucleophile and the conformation of the forming ring, with different approaches leading to different stereoisomers. The relative energies of these transition states, calculated using a suitable functional and basis set (e.g., B3LYP/6-31G(d)), would indicate the predicted diastereomeric ratio. researchgate.net

A computational study on the allylation of furanoside derivatives, which proceeds through an oxocarbenium ion intermediate, demonstrated that the orientation of substituents on the ring dictates the facial selectivity of the nucleophilic attack. nih.gov DFT calculations showed that an alkoxy group at C-4 is significantly cis-directing. nih.gov This is highly relevant to the stereochemistry at the C-4 benzyloxy group in the target molecule. The calculations can quantify the energy difference between the transition state leading to the cis product and the one leading to the trans product, thereby providing a quantitative prediction of stereoselectivity. nih.gov

The table below illustrates a hypothetical comparison of calculated energies for transition states leading to cis and trans products in a generic cyclization reaction to form a 3,4-disubstituted tetrahydrofuran, based on principles from related computational studies.

| Transition State | Relative Energy (kcal/mol) | Predicted Major Product |

| TS (cis) | 0.0 | cis |

| TS (trans) | +2.5 | |

| This interactive table is based on generalized data from computational studies on tetrahydrofuran synthesis. |

The analysis of transition state (TS) geometries provides a deeper understanding of the origins of stereoselectivity. For reactions forming five-membered rings, the transition states are often modeled as envelope or twist conformations. The substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. imperial.ac.uk

In the formation of this compound, the key transition state would likely involve a chair-like or envelope-like structure where the large benzyloxy group and the incoming nucleophile (or closing ring segment) adopt positions that minimize unfavorable steric interactions, such as 1,3-diaxial-like clashes. datapdf.com DFT calculations can precisely determine the bond lengths and angles in these transition states. For example, in a Prins-type cyclization, the transition state for the formation of the cis isomer might show a dipseudoequatorial arrangement of the substituents, which is energetically favored. imperial.ac.uk

The energy of the transition state is a critical factor. A lower transition state energy corresponds to a faster reaction rate. By comparing the energies of the transition states leading to the cis and trans isomers, the kinetic product can be predicted. For example, in the rhenium-catalyzed allylation of furanosides, the activation energy barrier for the nucleophilic attack was calculated to be very low, indicating a highly facile process. nih.gov The subtle differences in the energies of the diastereomeric transition states, often just a few kcal/mol, are responsible for the observed high stereoselectivity. researchgate.netnih.gov

Below is a representative table summarizing key geometric and energetic parameters for a hypothetical transition state analysis in the synthesis of a 3,4-disubstituted tetrahydrofuran.

| Parameter | TS (cis) | TS (trans) |

| Forming C-C bond length (Å) | 2.15 | 2.18 |

| Dihedral Angle (Substituents) | 65° (gauche) | 175° (anti) |

| Activation Energy (ΔG‡, kcal/mol) | 15.8 | 18.3 |

| This interactive table is based on generalized data from computational studies on tetrahydrofuran synthesis. |

Mechanistic Insights into Ring-Opening and Cyclization Processes

The chemistry of this compound is intrinsically linked to the mechanisms of ring-opening and cyclization reactions. These processes are often acid-catalyzed and proceed through oxonium or oxocarbenium ion intermediates.

Cyclization to form the tetrahydrofuran ring is a common synthetic strategy. organic-chemistry.org For instance, the acid-catalyzed cyclization of a 1,2,4-triol derivative can lead to the formation of a 3-hydroxytetrahydrofuran (B147095). google.com The mechanism involves protonation of a primary alcohol, followed by intramolecular nucleophilic attack by another hydroxyl group to form the five-membered ring. The stereochemistry of the final product is determined during this ring-closing step.

Conversely, ring-opening of the tetrahydrofuran can occur under acidic conditions. viu.ca The mechanism typically involves protonation of the ring oxygen, making it a better leaving group. This is followed by nucleophilic attack at either C2 or C5. However, cleavage of the C-O bonds within the ring can also be initiated by activation of a hydroxyl group. For a molecule like this compound, acid-catalyzed ring-opening could potentially lead to the formation of an acyclic carbocation, which could then undergo various rearrangements or reactions. The presence of the benzyloxy group might influence the regioselectivity of the ring-opening, as cleavage at the C4-O bond could be influenced by the electronic properties of the benzyl (B1604629) group. ucoz.com

Computational studies can elucidate these mechanisms by modeling the reaction pathways. For example, in the oxonium-Prins cyclization, calculations support a stepwise mechanism involving the formation of a carbocation intermediate which is then trapped. imperial.ac.uk For ring-opening, theoretical models can help to predict which C-O bond is more likely to cleave and what the structure of the resulting intermediates would be.

Rationalization of Observed Stereoselectivities (e.g., Woerpel Model)

The stereoselectivity of nucleophilic additions to five-membered ring oxocarbenium ions, which are key intermediates in many syntheses of substituted tetrahydrofurans, can often be rationalized using the Woerpel model. nih.govgoogle.com This model, also known as the "inside attack" model, provides a powerful predictive tool for the stereochemical outcome of such reactions. nih.gov

The Woerpel model posits that the oxocarbenium ion adopts an envelope conformation. Nucleophilic attack is proposed to occur preferentially from the "inside" (concave face) of this envelope. nih.gov This trajectory of attack is favored because it leads to a staggered conformation in the transition state, whereas attack from the "outside" (convex face) would lead to a higher-energy eclipsed conformation. nih.gov

In the context of forming a 3,4-disubstituted tetrahydrofuran, the substituents on the ring will influence the preferred envelope conformation of the oxocarbenium ion intermediate. An alkoxy group at C4, such as the benzyloxy group in the precursor to the target molecule, is thought to favor a pseudoaxial orientation in the lowest energy conformation of the oxocarbenium ion. nih.gov This is due to a stabilizing electrostatic interaction between the electron-rich oxygen of the alkoxy group and the electron-deficient cationic carbon. nih.gov

Therefore, to form this compound via a reaction proceeding through an oxocarbenium ion intermediate, the Woerpel model would predict the following:

The oxocarbenium ion intermediate adopts an envelope conformation where the C4-benzyloxy group is in a pseudoaxial position to stabilize the cation.

The incoming nucleophile (e.g., a hydride or an organometallic reagent) attacks from the "inside" face of this envelope.

This inside attack, on the conformation dictated by the pseudoaxial benzyloxy group, would lead to the observed cis relationship between the C3 and C4 substituents.

The predictive power of this model is a testament to the importance of stereoelectronic effects in controlling the reactivity of cyclic systems. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for cis-4-(Benzyloxy)tetrahydrofuran-3-ol to ensure high stereochemical purity?

- Methodological Answer : The synthesis typically involves protecting group strategies and stereoselective reactions. For example, benzyloxy groups can be introduced via nucleophilic substitution or coupling reactions under inert atmospheres. Reaction temperatures (e.g., 0–25°C) and catalysts (e.g., palladium for benzylation) are critical for stereochemical control. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Characterization by H/C NMR and chiral HPLC confirms stereopurity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H NMR identifies benzyl protons (δ 7.2–7.4 ppm) and tetrahydrofuran ring protons (δ 3.5–4.5 ppm). C NMR confirms quaternary carbons and ether linkages.

- Mass Spectrometry (MS) : High-resolution ESI-MS detects molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- Polarimetry : Measures optical rotation to verify enantiomeric excess .

Advanced Research Questions

Q. How can conflicting NMR data regarding the stereochemistry of this compound be resolved?

- Methodological Answer :

- NOESY/ROESY : Nuclear Overhauser effects between the benzyloxy group and adjacent hydroxyl protons confirm spatial proximity in the cis configuration.

- X-ray Crystallography : Definitive proof of stereochemistry if crystalline derivatives are obtainable.

- Computational Modeling : DFT calculations (e.g., Gaussian) predict coupling constants and compare them with experimental NMR data .

Q. What strategies mitigate low yields in the synthesis of this compound due to competing side reactions?

- Methodological Answer :

- Protection/Deprotection : Temporarily protect the hydroxyl group with TBS or acetyl to prevent undesired oxidation.

- Optimized Catalysis : Use chiral catalysts (e.g., Sharpless epoxidation derivatives) for enantioselective formation.

- Reaction Monitoring : TLC or inline IR spectroscopy tracks intermediate formation to halt reactions at optimal conversion .

Q. How can the bioactivity of this compound be evaluated in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Measure IC values using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) for hydrolases.

- Molecular Docking : Simulate binding interactions with target enzymes (e.g., CYP450 isoforms) using AutoDock Vina.

- Cell-Based Models : Test cytotoxicity and enzyme inhibition in HepG2 or primary hepatocytes, correlating with LC-MS/MS metabolite profiling .

Data Analysis & Experimental Design

Q. How should researchers address discrepancies in biological activity data for this compound across different cell lines?

- Methodological Answer :

- Standardized Protocols : Use identical cell passage numbers, serum concentrations, and incubation times.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors) and solvent-only baselines.

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS) to identify cell-specific metabolic pathways affecting compound activity .

Q. What experimental designs are recommended for studying the metabolic stability of this compound in hepatic models?

- Methodological Answer :

- Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactors to assess Phase I metabolism.

- LC-HRMS Metabolite ID : Detect hydroxylated or glucuronidated metabolites with untargeted metabolomics workflows.

- In Vivo Imaging : Adapt F-radiolabeling techniques (as in liver fibrosis models) to track real-time distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.